molecular formula C18H22N2O4 B2427000 2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid CAS No. 1050049-62-1

2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid

Cat. No.: B2427000
CAS No.: 1050049-62-1
M. Wt: 330.384
InChI Key: OFBHCGHMVXKEMH-UHFFFAOYSA-N
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Description

2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a cyanocyclohexyl group through an ethoxy bridge. The presence of the cyanocyclohexyl group imparts specific chemical properties that make this compound interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexanone with cyanide and a suitable catalyst to form the cyanocyclohexyl group.

    Carbamoylation: The cyanocyclohexyl intermediate is then reacted with methyl isocyanate to introduce the carbamoyl group.

    Ethoxylation: The resulting compound is then reacted with ethylene oxide to form the ethoxy bridge.

    Coupling with benzoic acid: Finally, the ethoxylated intermediate is coupled with benzoic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoic acid moiety.

    Reduction: Reduced forms of the cyanocyclohexyl group or the carbamoyl group.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid involves its interaction with specific molecular targets. The cyanocyclohexyl group can interact with enzymes or receptors, modulating their activity. The ethoxy and carbamoyl groups may also play a role in the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid: Lacks the methyl group in the carbamoyl moiety.

    2-{1-[(1-Cyanocyclohexyl)(ethyl)carbamoyl]ethoxy}benzoic acid: Contains an ethyl group instead of a methyl group in the carbamoyl moiety.

Uniqueness

2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid is unique due to the presence of the methyl group in the carbamoyl moiety, which can influence its chemical properties and biological activity. This structural variation can result in different reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

2-[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl]oxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-13(24-15-9-5-4-8-14(15)17(22)23)16(21)20(2)18(12-19)10-6-3-7-11-18/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBHCGHMVXKEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1(CCCCC1)C#N)OC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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